6-[(4-methylphenyl)methoxy]-7H-purin-2-amine, also known as 6-((4-methylbenzyl)oxy)-1H-purin-2-amine, is a compound belonging to the purine class of organic molecules. Purines are heterocyclic aromatic compounds that are fundamental to biochemistry, particularly in the structure and function of nucleic acids like DNA and RNA. This compound's structure includes a purine base modified with a methoxy group linked to a 4-methylphenyl moiety, which enhances its potential biological activity and interaction with various molecular targets.
Methods of Synthesis:
The synthesis of 6-[(4-methylphenyl)methoxy]-7H-purin-2-amine typically involves a nucleophilic substitution reaction. The common synthetic route includes:
This method allows for the successful formation of the desired compound through careful control of reaction conditions and reagent choice.
The molecular structure of 6-[(4-methylphenyl)methoxy]-7H-purin-2-amine can be described by its molecular formula and specific identifiers:
| Property | Data |
|---|---|
| CAS Number | 129409-65-0 |
| Molecular Formula | C13H13N5O |
| Molecular Weight | 255.28 g/mol |
| IUPAC Name | 6-[(4-methylphenyl)methoxy]-7H-purin-2-amine |
| InChI Key | LTICVMSDFXJSRL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N |
The presence of the methoxy group and the 4-methylphenyl substituent significantly influences the compound's chemical behavior and biological properties.
6-[(4-methylphenyl)methoxy]-7H-purin-2-amine can participate in various chemical reactions typical of purine derivatives. These include:
These reactions are essential for exploring its potential applications in medicinal chemistry and other fields.
The mechanism of action of 6-[(4-methylphenyl)methoxy]-7H-purin-2-amine involves its interaction with specific biological targets, such as enzymes and receptors. It may act as an inhibitor of certain enzymes involved in nucleotide metabolism, which could lead to therapeutic effects like antiviral or anticancer activities. The modulation of signal transduction pathways is also a critical aspect of its mechanism, potentially affecting cellular proliferation and apoptosis.
The physical and chemical properties of 6-[(4-methylphenyl)methoxy]-7H-purin-2-amine are crucial for understanding its behavior in biological systems:
These properties influence its pharmacokinetics and dynamics when used in scientific applications.
6-[(4-methylphenyl)methoxy]-7H-purin-2-amine has several notable applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: